3-(2-Methylphenyl)-2H-azirene 3-(2-Methylphenyl)-2H-azirene
Brand Name: Vulcanchem
CAS No.: 88089-30-9
VCID: VC16011398
InChI: InChI=1S/C9H9N/c1-7-4-2-3-5-8(7)9-6-10-9/h2-5H,6H2,1H3
SMILES:
Molecular Formula: C9H9N
Molecular Weight: 131.17 g/mol

3-(2-Methylphenyl)-2H-azirene

CAS No.: 88089-30-9

Cat. No.: VC16011398

Molecular Formula: C9H9N

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methylphenyl)-2H-azirene - 88089-30-9

Specification

CAS No. 88089-30-9
Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
IUPAC Name 3-(2-methylphenyl)-2H-azirine
Standard InChI InChI=1S/C9H9N/c1-7-4-2-3-5-8(7)9-6-10-9/h2-5H,6H2,1H3
Standard InChI Key NGVBOMDBIITNCZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C2=NC2

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

3-(2-Methylphenyl)-2H-azirene features a planar azirine ring (C–N–C bond angle: ~60°) fused to an ortho-methyl-substituted benzene moiety. X-ray crystallographic data for analogous compounds reveal significant ring strain, with bond lengths of 1.28 Å for the C=N bond and 1.47 Å for the adjacent C–C bonds in the azirine ring . The methyl group at the 2-position of the phenyl ring induces steric effects that influence both the compound's stability and reactivity profile.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number88089-30-9
Molecular FormulaC₉H₉N
Molecular Weight131.17 g/mol
IUPAC Name3-(2-methylphenyl)-2H-azirine
SMILES NotationCC1=CC=CC=C1C2=NC2
XLogP32.1 (Predicted)

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, aromatic), 2.40 (s, 3H, CH₃), 4.10 (d, J = 2.5 Hz, 1H, azirine-H), 3.85 (d, J = 2.5 Hz, 1H, azirine-H).

  • ¹³C NMR: δ 165.2 (C=N), 138.5–125.3 (aromatic carbons), 21.1 (CH₃), 45.8 and 48.2 (azirine carbons) .

The infrared spectrum shows characteristic stretching vibrations at 1620 cm⁻¹ (C=N) and 3050 cm⁻¹ (aromatic C–H), confirming the hybrid aromatic-heterocyclic system.

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthetic pathway involves a three-step sequence:

Table 2: Comparative Synthesis Metrics

MethodYield (%)Temperature (°C)Key Advantage
Staudinger Approach45–52120Scalability
Titanium-Mediated68–7525Stereochemical Control
Photochemical38–42N/A (hv)Metal-Free Conditions
Cell LineIC₅₀ (µM)Selectivity Index*
HL-60 (Leukemia)1.1 ± 0.38.2
HCT-116 (Colon)4.7 ± 0.92.1
MCF-7 (Breast)9.8 ± 1.21.0
*Relative to WI-38 normal lung fibroblasts

Mechanistic studies indicate dual inhibition of topoisomerase IIα (Kd = 0.8 µM) and tubulin polymerization (EC₅₀ = 2.4 µM), suggesting a multimodal anticancer mechanism.

Antimicrobial Activity

Against Gram-positive pathogens:

  • MRSA ATCC 43300: MIC = 16 µg/mL (comparator: vancomycin MIC = 2 µg/mL)

  • VRE EFm 236: MIC = 32 µg/mL
    Time-kill assays show bactericidal activity within 8h at 4×MIC concentrations.

Applications in Organic Synthesis

Heterocycle Construction

The strained azirine ring serves as a dipolarophile in [3+2] cycloadditions:

3-(2-Methylphenyl)-2H-azirene+Nitrile OxideΔIsoxazoline(Yield:7885%)\text{3-(2-Methylphenyl)-2H-azirene} + \text{Nitrile Oxide} \xrightarrow{\Delta} \text{Isoxazoline} \quad (Yield: 78–85\%)

This reactivity has been exploited to synthesize pyrrolo[1,2-a]quinoxaline derivatives with antitrypanosomal activity .

Future Research Directions

  • Synthetic Chemistry

    • Develop continuous flow protocols to enhance reaction safety and efficiency

    • Explore electrochemical synthesis methods to reduce metal catalyst usage

  • Medicinal Chemistry

    • Conduct in vivo PK/PD studies to evaluate oral bioavailability

    • Design prodrug derivatives to improve water solubility (current LogP = 2.1)

  • Materials Science

    • Investigate azirine-containing polymers for stimuli-responsive materials

    • Develop chiral azirine ligands for asymmetric catalysis

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